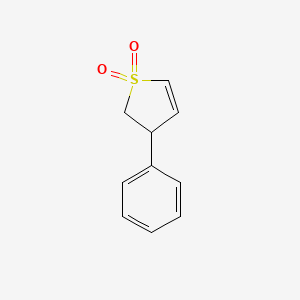

3-Phenyl-2,3-dihydrothiophene 1,1-dioxide

Description

Overview of Dihydrothiophene 1,1-Dioxides as Key Cyclic Sulfones

Dihydrothiophene 1,1-dioxides, commonly known as sulfolenes, are a well-established class of cyclic sulfones. wikipedia.org They exist primarily as two structural isomers: 2,3-dihydrothiophene (B74016) 1,1-dioxide (also called 2-sulfolene or α-sulfolene) and 2,5-dihydrothiophene (B159602) 1,1-dioxide (also called 3-sulfolene (B121364) or butadiene sulfone). wikipedia.orgthieme-connect.de 3-Phenyl-2,3-dihydrothiophene 1,1-dioxide is a derivative of the 2-sulfolene scaffold.

These compounds are notable for their role as stable, solid sources of highly reactive conjugated dienes. wikipedia.orgchempoint.com Through a reversible process known as a cheletropic reaction, sulfolenes can extrude sulfur dioxide (SO₂) upon heating to generate a 1,3-diene. wikipedia.orgresearchgate.net This property is particularly valuable in Diels-Alder reactions, where using a solid sulfolene to generate the diene in situ is safer and more convenient than handling a gaseous diene like 1,3-butadiene (B125203). wikipedia.org

The sulfone group is polar and electron-withdrawing, which activates the double bond towards nucleophilic attack and influences the acidity of the adjacent C-H bonds. wikipedia.orgresearchgate.net In the presence of a base, 3-sulfolene can isomerize to the thermodynamically more stable 2-sulfolene. wikipedia.org The general reactivity of these cyclic sulfones also includes addition reactions at the double bond and oxidation of the sulfur atom. wikipedia.org

| Property | 2,3-Dihydrothiophene 1,1-dioxide (2-Sulfolene) | 2,5-Dihydrothiophene 1,1-dioxide (3-Sulfolene) |

| CAS Number | 1192-16-1 sigmaaldrich.comnist.govnist.gov | 77-79-2 wikipedia.orgsigmaaldrich.com |

| Molecular Formula | C₄H₆O₂S sigmaaldrich.comnist.govnist.gov | C₄H₆O₂S wikipedia.orgsigmaaldrich.com |

| Molecular Weight | 118.15 g/mol sigmaaldrich.com | 118.15 g/mol wikipedia.orgsigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com | White crystalline solid wikipedia.orgchempoint.com |

| Key Reaction | Cheletropic extrusion of SO₂ nist.gov | Cheletropic extrusion of SO₂ to form 1,3-butadiene wikipedia.org |

| Isomerization | Thermodynamically more stable isomer wikipedia.org | Isomerizes to 2-sulfolene in the presence of base wikipedia.org |

This table presents data for the parent dihydrothiophene 1,1-dioxide isomers.

Significance of the Phenyl Moiety in this compound

The introduction of a phenyl group at the 3-position of the 2,3-dihydrothiophene 1,1-dioxide core has a profound impact on the molecule's properties and potential applications. The phenyl moiety influences the compound in several key ways:

Electronic Effects: The aromatic ring can engage in electronic interactions with the sulfone and the double bond. It acts as an electron-withdrawing group via induction, which can affect the reactivity of the α,β-unsaturated sulfone system. Such systems are known to be good Michael acceptors. researchgate.net

Steric Influence: The bulk of the phenyl group can direct the stereochemical outcome of reactions involving the heterocyclic ring, influencing how reagents approach the molecule.

Synthetic Handle: The phenyl ring provides a site for further chemical modification. Functional groups can be introduced onto the aromatic ring, allowing for the synthesis of a diverse library of derivatives for various applications, including medicinal chemistry. For instance, other classes of phenyl-substituted sulfones have been investigated for their biological activities. google.com

Research on related structures, such as 3-aryl-2-phenyl-1,3-thiazolidin-4-one sulfones, has demonstrated that the electronic nature of substituents on the aryl ring can significantly affect the ease of oxidation at the sulfur atom. researchgate.net This suggests that the phenyl group in this compound is integral to its chemical behavior.

Historical Context and Evolution of Research on this Scaffold

The study of cyclic sulfones dates back to the early 20th century. The parent 2,3-dihydrothiophene 1,1-dioxide, known as 2-sulfolene, was first synthesized in 1937. thieme-connect.de The related unoxidized heterocycle, 2,3-dihydrothiophene, was first prepared in 1950 via the reduction of thiophene (B33073). thieme-connect.de A more direct synthesis was reported in 1961 by the pyrolysis of 2-benzoyloxytetrahydrothiophene. chemicalbook.com

The broader family of sulfones gained significant industrial importance with the development of sulfolane (B150427) (tetrahydrothiophene 1,1-dioxide) by the Shell Oil Company in the 1960s. wikipedia.org Sulfolane was initially developed as a solvent to purify butadiene and is widely used for extractive distillation of aromatic hydrocarbons. wikipedia.org Its synthesis involves the cheletropic reaction of butadiene with sulfur dioxide to give 3-sulfolene, followed by hydrogenation. wikipedia.org

The fundamental reactions of sulfolenes, particularly the thermally reversible extrusion of sulfur dioxide, have made them staples in synthetic organic chemistry for decades. wikipedia.org Research has evolved from studying the basic reactivity of the parent compounds to exploring the synthesis and application of more complex, substituted derivatives. The synthesis of substituted dihydrothiophenes and their subsequent oxidation to the corresponding dioxides is a common strategy for accessing functionalized sulfolenes. thieme-connect.denih.gov While the parent scaffold is well-studied, specific research detailing the synthesis and reactivity of this compound remains a more specialized area within the broader field of organosulfur chemistry.

Properties

IUPAC Name |

3-phenyl-2,3-dihydrothiophene 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c11-13(12)7-6-10(8-13)9-4-2-1-3-5-9/h1-7,10H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEWRVSTRDCOQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300458, DTXSID80962798 | |

| Record name | 3-phenyl-2,3-dihydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42925-28-0, 4350-74-7 | |

| Record name | NSC137080 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenyl-2,3-dihydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Phenyl 2,3 Dihydrothiophene 1,1 Dioxide and Its Derivatives

Cyclization Reactions in the Formation of the Dihydrothiophene Core

The construction of the five-membered sulfone ring is a critical step in the synthesis of the target compound. Various cyclization strategies have been developed, starting from acyclic precursors. These methods include building the ring from smaller components or closing a pre-formed carbon chain.

Strategies Involving Dicarbonyl Compounds and Sulfur Precursors

A classical approach to forming a thiophene (B33073) ring, the precursor to the dihydrothiophene 1,1-dioxide, involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. organic-chemistry.org This method, known as the Paal-Knorr thiophene synthesis, is effective for creating a wide range of substituted thiophenes. organic-chemistry.org Reagents like phosphorus pentasulfide or Lawesson's reagent serve as both sulfur donors and dehydrating agents. organic-chemistry.org The reaction mechanism is believed to involve the conversion of the dicarbonyl to a thioketone intermediate, followed by cyclization and dehydration. organic-chemistry.org To obtain the target sulfone, the resulting thiophene would subsequently undergo oxidation, a process detailed in section 2.2.

A more direct route to the dihydrothiophene 1,1-dioxide (sulfolene) ring is the cheletropic reaction between a conjugated diene and sulfur dioxide (SO₂). wikipedia.orgscribd.com In this type of pericyclic reaction, two new sigma bonds are formed concertedly to the sulfur atom of SO₂. wikipedia.orgscribd.com For the synthesis of a 3-phenyl substituted sulfolene, a precursor such as 2-phenyl-1,3-butadiene would be reacted with sulfur dioxide. These reactions are often reversible, with the formation of the cyclic adduct favored at lower temperatures, while decomposition back to the diene and SO₂ occurs at higher temperatures. scribd.com Kinetic studies have shown these reactions follow pseudo first-order kinetics. wikipedia.org The choice between a Diels-Alder and a cheletropic pathway can depend on the substitution of the diene, with the cheletropic reaction often leading to the more thermodynamically stable five-membered sulfolene ring. wikipedia.org

Intramolecular Cyclizations of Precursors with Phenyl and Thiophene Moieties

Intramolecular cyclization offers a powerful strategy for constructing the dihydrothiophene dioxide ring from a linear precursor that already contains the necessary phenyl and sulfonyl functionalities. A notable example is the synthesis of 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide derivatives through the treatment of o-(alkylsulfonyl)benzyl azides with a strong base like lithium diisopropylamide (LDA). researchgate.net This reaction proceeds via a base-mediated cyclization with loss of nitrogen gas to form the heterocyclic ring system. researchgate.net Although this specific example leads to a benzo-fused analogue, the underlying principle of forming the dihydrothiophene dioxide ring via intramolecular C-C bond formation is directly applicable.

Another related strategy involves the Ramberg-Bäcklund reaction, which converts an α-halosulfone into an alkene through a base-induced intramolecular cyclization. organic-chemistry.orgwikipedia.org The mechanism involves deprotonation followed by an intramolecular nucleophilic displacement to form a transient three-membered thiirane (B1199164) dioxide intermediate, which then extrudes SO₂. wikipedia.orgnumberanalytics.com While the classic reaction results in an alkene, its core is an intramolecular cyclization of a sulfone precursor, highlighting the utility of such pathways in sulfur chemistry. organic-chemistry.orgnumberanalytics.com Electrophile-induced cyclizations of precursors like allenyl phenyl sulfoxides have also been explored for creating five-membered sulfur-containing heterocycles. researchgate.net

Ring-Closing Enyne Metathesis Approaches to Sulfolenes

Ring-closing enyne metathesis (RCEYM) has emerged as a potent and versatile method for synthesizing cyclic compounds, including the sulfolene scaffold. beilstein-journals.org This ruthenium-catalyzed reaction transforms an acyclic enyne containing a sulfone tether into a 1,3-diene-containing cyclic sulfone. wikipedia.orgbeilstein-journals.org The driving force for this transformation is the formation of a thermodynamically stable conjugated diene system within the ring. wikipedia.org

The synthesis involves readily accessible sulfone-containing enyne substrates which, upon treatment with a Grubbs-type ruthenium carbene catalyst, undergo cyclization to yield 3-substituted 2,5-dihydrothiophene (B159602) 1,1-dioxides (3-sulfolenes). beilstein-journals.org The success and efficiency of the cyclization can depend on the specific substitution pattern of the enyne precursor. beilstein-journals.org This methodology is highly valued for its functional group tolerance and its ability to create the dihydrothiophene dioxide ring with a diene moiety that can be used in further transformations. beilstein-journals.org

Table 1: Examples of Ring-Closing Enyne Metathesis for Sulfolene Synthesis

| Enyne Precursor | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Allyl (phenylethynyl)sulfone | Grubbs Catalyst (e.g., 1st or 2nd generation) | 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide | Varies based on specific catalyst and conditions | beilstein-journals.org |

| Generic Sulfone-tethered 1,6-enyne | Ruthenium Carbene Complex | 3-Substituted 2,5-dihydrothiophene 1,1-dioxide | Generally good to excellent | wikipedia.org |

Oxidation of Thiophene Analogues and Related Precursors

Oxidation of a pre-formed thiophene or dihydrothiophene ring is a primary method for accessing the corresponding sulfone. This transformation involves the conversion of the sulfur atom from a sulfide (B99878) to a sulfone (S,S-dioxide).

Direct Oxidation of Thiophenes to Sulfone Derivatives Using Peroxides and Peracids

The oxidation of thiophenes to thiophene-1,1-dioxides is readily accomplished using strong oxidizing agents. nih.gov Common reagents for this purpose include hydrogen peroxide (H₂O₂) and organic peracids, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govresearchgate.net The oxidation typically proceeds in a stepwise manner, first forming the thiophene S-oxide (sulfoxide), which is then further oxidized to the more stable S,S-dioxide (sulfone). nih.gov

Catalytic systems are often employed to facilitate the oxidation with hydrogen peroxide. Methyltrioxorhenium(VII) (MTO) is an effective catalyst that reacts with H₂O₂ to form potent rhenium peroxide complexes capable of oxygen transfer to the sulfur atom. nih.gov Other systems, such as H₂O₂ in the presence of phosphorus pentoxide (P₂O₅), have been developed for the clean conversion of even electron-poor benzothiophenes to their sulfones. nih.gov Oxone®, a stable triple salt containing potassium peroxymonosulfate, is another effective and versatile oxidant for converting sulfides to sulfones. researchgate.net

Table 2: Selected Reagents for Oxidation of Thiophenes to Sulfones

| Thiophene Substrate | Oxidizing Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Substituted Thiophene | Hydrogen Peroxide (H₂O₂) | Methyltrioxorhenium(VII) (MTO) | Thiophene-1,1-dioxide | nih.gov |

| 3-Aryl-1,3-thiazolidin-4-one | Oxone® | High Temperature, excess oxidant | 3-Aryl-1,3-thiazolidin-4-one-1,1-dioxide | researchgate.net |

| Benzo[b]thiophene | Hydrogen Peroxide (H₂O₂) | Phosphorus Pentoxide (P₂O₅) | Benzo[b]thiophene-1,1-dioxide | nih.gov |

| Generic Thiophene | meta-Chloroperoxybenzoic acid (m-CPBA) | Standard conditions | Thiophene-1,1-dioxide | researchgate.net |

Chemo- and Regioselective Oxidation Strategies

Achieving selective oxidation is crucial when other sensitive functional groups are present in the molecule or when partial oxidation is desired. The oxidation of thiophenes can be stopped at the intermediate sulfoxide (B87167) stage by careful selection of reagents and conditions. For instance, performing the oxidation of 3-aryl-2-phenyl-1,3-thiazolidin-4-ones with Oxone® at room temperature with a controlled stoichiometry (3 equivalents) leads exclusively to the sulfoxide. researchgate.net In contrast, using a larger excess of Oxone® at elevated temperatures drives the reaction to completion, yielding the sulfone. researchgate.net

The electronic properties of the thiophene ring also play a significant role in its oxidation. Electron-donating groups on the thiophene ring increase the nucleophilicity of the sulfur atom, facilitating the first oxidation step to the sulfoxide. nih.gov Conversely, these same groups can hinder the second oxidation step from sulfoxide to sulfone. nih.gov This electronic influence allows for a degree of substrate-controlled regioselectivity in molecules with multiple thiophene rings or other oxidizable sites. Furthermore, in some systems, the addition of a Lewis acid can complex with the initially formed sulfoxide, deactivating it towards further oxidation and allowing for its isolation.

Elimination Reactions for Double Bond Formation in the Dihydrothiophene Ring

A primary strategy for introducing the double bond into the dihydrothiophene ring involves the elimination of a suitable leaving group from a saturated tetrahydrothiophene (B86538) 1,1-dioxide precursor. This approach offers reliable control over the regiochemistry of the resulting alkene.

The dehydrohalogenation of α-halo sulfones is a classical and effective method for alkene synthesis. In the context of 3-phenyl-2,3-dihydrothiophene 1,1-dioxide, this involves the synthesis of a halogenated tetrahydrothiophene 1,1-dioxide, which then undergoes base-induced elimination. For instance, a 3-bromo-4-phenyltetrahydrothiophene 1,1-dioxide can be treated with a base to yield the desired this compound. The reaction proceeds through an E2 mechanism, where the regioselectivity is dictated by the acidity of the protons alpha to the sulfone group and the stereochemical arrangement of the hydrogen and the halogen atoms. The strong electron-withdrawing nature of the sulfone group facilitates the abstraction of a proton from the adjacent carbon, initiating the elimination cascade.

A related and powerful transformation is the Ramberg–Bäcklund reaction, which converts an α-halo sulfone into an alkene through a mechanism involving the formation of a transient three-membered episulfone intermediate. wikipedia.orgsynarchive.com This reaction begins with the deprotonation at the α-carbon that does not bear the halogen. The resulting carbanion then undergoes an intramolecular nucleophilic substitution to form the episulfone, which is unstable and spontaneously extrudes sulfur dioxide to yield the alkene. wikipedia.orgchemistry-chemists.comorganic-chemistry.org This method is particularly valuable for creating new carbon-carbon double bonds in a well-defined location. organic-chemistry.org

Table 1: Representative Elimination Reactions for Dihydrothiophene 1,1-Dioxide Synthesis

Thermal elimination reactions provide another powerful route for generating the double bond in the dihydrothiophene ring. A prominent example is the cheletropic extrusion of sulfur dioxide from 2,5-dihydrothiophene 1,1-dioxides (sulfolenes). researchgate.net While the target molecule is a 2,3-dihydro isomer (a 2-sulfolene), understanding these thermal processes is crucial in the broader context of cyclic sulfone chemistry. The pyrolysis of a 3-sulfolene (B121364) derivative can generate a conjugated diene via the loss of SO₂. researchgate.net

Conversely, the synthesis of the 2,3-dihydrothiophene (B74016) 1,1-dioxide can be envisioned through pyrolytic methods that form the ring and double bond concurrently. For example, the thermal decomposition of certain precursors can lead to the formation of a reactive intermediate that cyclizes and eliminates a small molecule. A theoretical study on the thermal extrusion of SO₂ from pyrazolo[1,5-c] chemistry-chemists.comorganic-chemistry.orgthiazole and thiazolo-indazole derivatives highlights the thermodynamic parameters involved in such processes, which are foundational to understanding similar extrusions in other heterocyclic systems. youtube.com These reactions are often driven by the formation of the thermodynamically stable sulfur dioxide gas.

Metal-Catalyzed and Photoredox-Mediated Synthetic Routes to Cyclic Sulfones

Modern synthetic chemistry has increasingly turned to metal-catalyzed and photoredox-mediated reactions to construct complex molecular architectures under mild conditions.

Metal-catalyzed cross-coupling reactions are instrumental in forming the carbon-sulfur and carbon-carbon bonds necessary to build the this compound framework. For instance, palladium-catalyzed reactions can be employed to couple an aryl halide (like iodobenzene) with a suitable sulfur-containing diene precursor.

More recently, photoredox catalysis has emerged as a powerful tool for the synthesis of sulfones. These reactions utilize visible light to excite a photocatalyst, which can then initiate radical-based transformations. For the synthesis of cyclic sulfones, a strategy could involve the photoredox-generated addition of a sulfonyl radical to an alkene. acs.org For example, a styrenyl substrate could react with a sulfur dioxide surrogate under photoredox conditions to generate a β-keto sulfone or a related intermediate that can be cyclized. acs.org The use of sulfur dioxide surrogates, such as DABCO·(SO₂)₂, has become common to avoid handling gaseous SO₂. organic-chemistry.org These methods are prized for their operational simplicity and high functional group tolerance.

Table 2: Modern Catalytic Syntheses of Sulfones

Multicomponent Reaction Strategies for Functionalized Dihydrothiophene 1,1-Dioxides

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. While a specific MCR for the direct synthesis of this compound is not prominently documented, related strategies for constructing substituted thiophenes can provide a conceptual blueprint. For example, three-component reactions involving arylacetaldehydes, elemental sulfur, and 1,3-dicarbonyl compounds are known to produce highly substituted thiophenes. Adapting such a strategy to incorporate a sulfur dioxide source or to allow for subsequent oxidation could provide a convergent route to the target sulfone.

The development of an MCR for this system would likely involve the reaction of a phenyl-containing building block, a four-carbon synthon, and a sulfur dioxide equivalent, brought together by a suitable catalyst to construct the functionalized dihydrothiophene ring in one pot.

Stereoselective Synthesis of this compound Enantiomers

The synthesis of single enantiomers of chiral molecules is a cornerstone of modern medicinal and materials chemistry. Since the this compound molecule is chiral, with a stereocenter at the C3 position, developing methods for its stereoselective synthesis is a valuable goal. This can be achieved through several approaches:

Asymmetric Catalysis: A metal catalyst complexed with a chiral ligand could catalyze a key bond-forming or bond-breaking step, such as an asymmetric cyclization or a kinetic resolution of a racemic intermediate.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.

Resolution of Racemates: This classical approach involves separating a racemic mixture of the final product or a key intermediate. This can be done by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.

While specific, highly efficient stereoselective syntheses for this compound are not widely reported in introductory literature, the principles of asymmetric synthesis are well-established. For example, the synthesis of chiral sulfolanes fused to oxazolidinone rings demonstrates the application of these principles to related cyclic sulfone systems. researchgate.net Such strategies could be adapted to control the stereochemistry at the C3 position of the target molecule.

Chemical Compounds Mentioned

Comprehensive Analysis of Chemical Transformations and Reactivity of 3 Phenyl 2,3 Dihydrothiophene 1,1 Dioxide

Cycloaddition Chemistry of 3-Phenyl-2,3-dihydrothiophene 1,1-dioxide

The presence of both a double bond and a diene precursor functionality makes this compound a valuable participant in various cycloaddition reactions.

Diels-Alder Reactions as Dienophiles and Diene Precursors

The electron-withdrawing nature of the sulfone group in this compound activates the double bond, enabling it to function as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. organic-chemistry.orgntu.edu.sglibretexts.orgyoutube.comnih.gov When reacted with a conjugated diene, it forms a new six-membered ring. The stereochemistry of the substituents on the dienophile is retained in the product, a characteristic feature of the concerted mechanism of the Diels-Alder reaction. libretexts.org

Conversely, and perhaps more significantly in synthetic applications, this compound serves as a stable, solid precursor for the in situ generation of the reactive diene, 2-phenyl-1,3-butadiene. acs.orgrsc.org This is achieved through the thermal extrusion of sulfur dioxide, a process discussed in more detail in the following section. The generated 2-phenyl-1,3-butadiene can then react with a variety of dienophiles to yield substituted cyclohexene (B86901) derivatives. This approach is particularly advantageous as it allows for the controlled generation of a potentially unstable diene directly in the reaction mixture.

Table 1: Representative Diels-Alder Reactions Involving this compound as a Diene Precursor

| Diene Precursor | Dienophile | Product | Reference |

|---|---|---|---|

| This compound | Maleic anhydride | 4-Phenylcyclohex-4-ene-1,2-dicarboxylic anhydride | rsc.orgresearchgate.net |

| This compound | N-Phenylmaleimide | 1-Phenyl-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-4,6(5H)-dione | rsc.orgresearchgate.net |

| This compound | Acrylonitrile | 4-Phenylcyclohex-3-enecarbonitrile | acs.org |

Cheletropic Extrusion of Sulfur Dioxide and in situ Diene Generation

A cornerstone of the reactivity of this compound is its ability to undergo a cheletropic extrusion of sulfur dioxide (SO₂) upon heating. acs.orgrsc.orgresearchgate.netwikipedia.org This pericyclic reaction is a concerted process that results in the formation of a conjugated diene, in this case, 2-phenyl-1,3-butadiene. acs.orgresearchgate.net The extrusion is thermally allowed and is driven by the formation of the stable gaseous molecule SO₂ and the generation of a new π-system. researchgate.netunipd.it

The temperature required for this extrusion is a critical parameter and influences the subsequent reactions of the generated diene. This in situ generation is a powerful synthetic strategy, as it circumvents the need to handle potentially unstable or volatile dienes. The generated 2-phenyl-1,3-butadiene is then available to react with a suitable dienophile present in the reaction mixture in a Diels-Alder reaction, as previously mentioned. rsc.orgyoutube.com

1,3-Dipolar Cycloaddition Reactions with Diverse Dipoles

The activated double bond of this compound can also participate in 1,3-dipolar cycloadditions. organic-chemistry.orgwikipedia.orgresearchgate.netatc.ioalfredstate.edu This type of reaction involves the combination of a 1,3-dipole with a dipolarophile (in this case, the sulfolene) to form a five-membered heterocyclic ring. wikipedia.orgatc.ioalfredstate.edu A variety of 1,3-dipoles, such as nitrones, azides, and diazomethane, can be employed in these reactions. youtube.comunipd.itresearchgate.netfrontiersin.orgwikipedia.org

For instance, the reaction with a nitrone would yield an isoxazolidine (B1194047) derivative, while reaction with an azide (B81097) would lead to a triazoline, which can subsequently rearrange. The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. The electron-withdrawing sulfone group in this compound influences the electronic character of the double bond, thus directing the orientation of the incoming dipole. researchgate.net

Table 2: Potential 1,3-Dipolar Cycloaddition Reactions with this compound

| 1,3-Dipole | General Product Structure | Reference |

|---|---|---|

| C-Phenyl-N-methylnitrone | Phenyl- and methyl-substituted isoxazolidino-dihydrothiophene dioxide | researchgate.net |

| Phenyl azide | Phenyl-substituted triazolino-dihydrothiophene dioxide | unipd.it |

| Diazomethane | Pyrazolino-dihydrothiophene dioxide | wikipedia.org |

Nucleophilic and Electrophilic Reactivity at the Dihydrothiophene Ring

The electronic nature of the this compound ring system makes it susceptible to attack by both nucleophiles and electrophiles at different positions.

Michael Additions of Various Heteroatom Nucleophiles

The double bond in this compound is an excellent Michael acceptor due to the strong electron-withdrawing effect of the adjacent sulfone group. researchgate.net This renders the β-carbon of the double bond electrophilic and susceptible to conjugate addition by a wide range of nucleophiles, particularly heteroatom nucleophiles such as amines and thiols. ntu.edu.sgresearchgate.netresearchgate.netfrontiersin.org

The addition of primary or secondary amines, such as piperidine, to the activated double bond proceeds via a Michael-type addition to form the corresponding β-amino sulfone derivatives. researchgate.netfrontiersin.org Similarly, thiols, like thiophenol, can add across the double bond to yield β-thioether sulfones. researchgate.net These reactions are typically carried out under basic conditions to generate the nucleophilic species.

Table 3: Examples of Michael Addition Reactions with this compound

| Nucleophile | General Product Structure | Reference |

|---|---|---|

| Piperidine | 3-Phenyl-4-(piperidin-1-yl)tetrahydrothiophene 1,1-dioxide | researchgate.net |

| Thiophenol | 3-Phenyl-4-(phenylthio)tetrahydrothiophene 1,1-dioxide | researchgate.net |

| Methanol (in the presence of a base) | 4-Methoxy-3-phenyltetrahydrothiophene 1,1-dioxide | chemrxiv.org |

Substitution Reactions on the Thiophene (B33073) Ring and Phenyl Substituent

Substitution reactions on the this compound ring can occur at positions activated by the sulfone group. The protons on the carbon atoms alpha to the sulfone group (at the C2 and C5 positions) are acidic and can be removed by a strong base to form a carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, in an alkylation reaction to introduce new substituents onto the dihydrothiophene ring. researchgate.net

Regarding the phenyl substituent, it can undergo typical electrophilic aromatic substitution reactions. The directing effect of the dihydrothiophene dioxide substituent on the phenyl ring will influence the position of the incoming electrophile. Due to the electron-withdrawing nature of the sulfone group, the substituent is expected to be meta-directing and deactivating towards electrophilic attack. Therefore, reactions such as nitration or halogenation would be expected to yield the meta-substituted product, albeit potentially requiring forcing conditions. chemrxiv.org

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group of this compound is subject to electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are heavily influenced by the electronic properties of the dihydrothiophene 1,1-dioxide substituent. The sulfone group (—SO₂—) is a powerful electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic attack.

This deactivation occurs because the sulfone group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. Consequently, harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids) are often required compared to substitutions on unsubstituted benzene (B151609).

Furthermore, the sulfone group acts as a meta-director . The deactivating nature of the sulfone group destabilizes the ortho and para arenium ion intermediates that would be formed during the substitution process. The meta-substituted arenium ion intermediate is less destabilized, making the meta position the favored site of electrophilic attack.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to proceed with meta-selectivity.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | 3-(3-Nitrophenyl)-2,3-dihydrothiophene 1,1-dioxide |

| Bromination | Br₂ / FeBr₃ | 3-(3-Bromophenyl)-2,3-dihydrothiophene 1,1-dioxide |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 3-(3-Acylphenyl)-2,3-dihydrothiophene 1,1-dioxide |

This table presents the expected products based on the known directing effects of the sulfone group. Specific experimental validation for the this compound substrate may vary.

Reduction and Oxidation Chemistry of the Cyclic Sulfone Framework

The cyclic sulfone framework is robust but can undergo reduction under specific conditions, while the double bond offers a site for potential oxidation.

Reduction: The sulfone group is generally resistant to reduction. Standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) are ineffective. However, more powerful reducing agents can achieve the conversion of the sulfone to a sulfide (B99878). A mixture of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄) is a particularly effective reagent system for this transformation, capable of reducing various sulfones to their corresponding sulfides in high yields and short reaction times. psu.edursc.org For this compound, this would yield 3-Phenyl-2,3-dihydrothiophene.

Hydrogenation of the double bond within the dihydrothiophene ring can be achieved using standard catalytic hydrogenation methods, such as palladium on carbon (Pd/C) with hydrogen gas, to produce the fully saturated tetrahydrothiophene (B86538) derivative. chemicalbook.com

Oxidation: The double bond in the 2,3-dihydrothiophene (B74016) 1,1-dioxide ring is susceptible to oxidation. Treatment with oxidizing agents like peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) can lead to epoxidation of the double bond. The oxidation of thiophenes and their derivatives to thiophene 1,1-dioxides is a common preparatory method, indicating the sulfur atom is already in its highest oxidation state. utexas.eduresearchgate.net Further oxidation generally targets other parts of the molecule. For instance, enzymatic oxidation using dioxygenase enzymes can lead to cis-dihydroxylation of the phenyl ring or the heterocyclic double bond. nih.gov

Table 2: Summary of Reduction and Oxidation Reactions

| Transformation | Reagent(s) | Product |

| Sulfone Reduction | LiAlH₄ / TiCl₄ | 3-Phenyl-2,3-dihydrothiophene |

| Double Bond Reduction | H₂, Pd/C | 3-Phenyltetrahydrothiophene 1,1-dioxide |

| Double Bond Epoxidation | m-CPBA | 3-Phenyl-4,5-epoxytetrahydrothiophene 1,1-dioxide |

Metal-Catalyzed C-S Bond Functionalization and Cross-Coupling Reactions of Sulfones

In recent years, sulfones have emerged as versatile coupling partners in metal-catalyzed reactions, where the sulfonyl group acts as a leaving group. nih.gov This strategy, known as desulfonylative cross-coupling, involves the cleavage of a carbon-sulfur (C–S) bond, providing a powerful alternative to traditional cross-coupling reactions that use organohalides. rsc.org

Nickel and palladium catalysts are most commonly employed for these transformations. rsc.org The reaction typically involves the oxidative addition of the C–S bond to a low-valent metal center. For aryl sulfones, this allows for the formation of new C–C or C-heteroatom bonds. While less common for the C(sp³)–S bond in a cyclic sulfone like this compound, related systems demonstrate the feasibility of such couplings.

For example, nickel-catalyzed Suzuki–Miyaura type reactions have been developed for vinyl sulfones, where the sulfone group is cleaved and replaced by an aryl or alkenyl group from a boronic acid. rsc.org Similarly, nickel-catalyzed desulfonylative coupling of dibenzothiophene (B1670422) dioxides with Grignard reagents has been reported to form biaryl products. nih.gov These precedents suggest that under appropriate catalytic conditions, this compound could potentially undergo coupling reactions involving the cleavage of its C–S bonds.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Catalyst System (Example) | Coupling Partner | Potential Product Type |

| Desulfonylative Arylation | Ni(cod)₂ / Ligand | Arylboronic Acid | Aryl-substituted open-chain product |

| Reductive Cross-Coupling | NiCl₂(dme) / Ligand | Aryl Halide | Aryl-substituted open-chain product |

This table outlines potential transformations based on established reactivity of other sulfone classes. nih.govchemrxiv.org

Ring-Opening Reactions and Subsequent Transformations

The dihydrothiophene dioxide ring can be opened through several pathways, most notably via elimination of sulfur dioxide (SO₂).

A prominent example is the Ramberg-Bäcklund reaction . wikipedia.org This reaction converts an α-halo sulfone into an alkene upon treatment with a base. For this to occur with this compound, a halogen must first be introduced at the C2 or C5 position, which are alpha to the sulfone group. Base-mediated deprotonation at the other α-carbon generates a carbanion, which then displaces the adjacent halide in an intramolecular Sₙ2 reaction to form a transient, unstable episulfone intermediate. This intermediate spontaneously extrudes SO₂ to form a new carbon-carbon double bond. organic-chemistry.orgresearchgate.net This sequence provides a synthetic route to substituted butadienes.

Ring-opening can also be initiated by nucleophilic attack. Strong nucleophiles can add to the conjugated system, leading to cleavage of the ring. For instance, reactions of related thiophene-1,1-dioxides with organolithium reagents have been shown to proceed via a Michael addition followed by ring-opening and elimination of sulfur dioxide to yield hexenynes. tandfonline.com

Table 4: Ring-Opening Reaction Pathways

| Reaction Name/Type | Key Steps | Resulting Product Class |

| Ramberg-Bäcklund Reaction | α-Halogenation, base-induced cyclization, SO₂ extrusion | Substituted 1,3-dienes |

| Nucleophilic Addition | Michael addition, ring cleavage, SO₂ elimination | Highly unsaturated open-chain compounds |

Rearrangement Reactions within the this compound Scaffold

Rearrangement reactions involving the this compound scaffold are not extensively documented but can be inferred from the chemistry of related aryl sulfoxides and sulfones. Sigmatropic rearrangements are a plausible pathway.

For instance, the Mislow–Braverman–Evans rearrangement involves the psu.edursc.org-sigmatropic rearrangement of allylic sulfoxides to allylic alcohols. While the title compound is a sulfone, related dearomative rearrangements of aryl sulfoxides have been developed. nih.gov These reactions proceed through the formation of a sulfonium (B1226848) species, followed by rearrangement and subsequent transformation. rsc.orgnih.gov

A potential rearrangement for this compound could be initiated by allylic deprotonation at the C5 position. The resulting anion could, under certain thermal or photochemical conditions, undergo skeletal reorganization. However, the most common transformation under basic conditions is elimination or participation in Ramberg-Bäcklund type reactions if an α-halogen is present. wikipedia.org

Reactivity Towards Formation of Quaternary Salts and Ionic Species

While the sulfur atom in the sulfone is not basic and does not form quaternary salts in the traditional sense of a Menschutkin reaction with alkyl halides, the molecule can readily form ionic species. nih.govwikipedia.org The most significant ionic species derived from this compound is the carbanion (anion) formed by deprotonation of the α-carbons (C2 and C5).

The protons on the carbons adjacent to the sulfone group are significantly acidic due to the powerful electron-withdrawing nature of the SO₂ group, which stabilizes the resulting conjugate base via resonance. Treatment with a strong base, such as an alkoxide (e.g., potassium tert-butoxide) or an organolithium reagent (e.g., n-butyllithium), can effectively remove a proton from the C2 or C5 position.

Formation of α-Sulfonyl Carbanion: ![Reaction showing deprotonation at C2]

This carbanion is a potent nucleophile and serves as a key intermediate in many of the reactions discussed previously, including alkylation, acylation, and the intramolecular cyclization step of the Ramberg-Bäcklund reaction. organic-chemistry.org The formation of this anionic species is central to the synthetic utility of the sulfolene scaffold. The term "quaternary salt" in this context is best understood as referring to the salt formed between this organic anion and its inorganic counterion (e.g., Li⁺, K⁺). mdpi.com

Advanced Spectroscopic and Crystallographic Characterization of 3 Phenyl 2,3 Dihydrothiophene 1,1 Dioxide

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

A definitive single-crystal X-ray diffraction study for 3-phenyl-2,3-dihydrothiophene 1,1-dioxide has not been reported in the reviewed literature. However, a recent and detailed crystallographic analysis of the unsubstituted 2,3-dihydrothiophene (B74016) 1,1-dioxide (also known as 2-sulfolene) offers a foundational understanding of the dihydrothiophene dioxide ring system.

A 2023 study by Aitken et al. revealed that the five-membered ring of 2,3-dihydrothiophene 1,1-dioxide is perfectly planar. researchgate.net This planarity is a notable feature of the dihydrothiophene dioxide ring. For the 3-phenyl substituted derivative, it is anticipated that the dihydrothiophene dioxide ring itself would retain a high degree of planarity. The introduction of the phenyl group at the C3 position would likely result in a twisted conformation of the phenyl ring relative to the plane of the dihydrothiophene dioxide ring to minimize steric hindrance. The degree of this twist would be a key conformational parameter.

In the solid-state structure of 2,3-dihydrothiophene 1,1-dioxide, the molecules are linked by a network of C-H...O hydrogen bonds. researchgate.net Specifically, the hydrogen atoms on the C2 and C4 atoms of the ring, as well as one of the hydrogen atoms on the C5 methylene (B1212753) group, act as donors to the sulfone oxygen atoms of neighboring molecules. researchgate.net For this compound, similar C-H...O interactions involving the dihydrothiophene ring protons are expected. Additionally, the presence of the phenyl group introduces the possibility of further intermolecular interactions, including C-H...π interactions between the aromatic ring and hydrogens on adjacent molecules, and potential π-π stacking interactions between the phenyl rings of neighboring molecules.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Specific high-resolution NMR data for this compound is not available in the reviewed literature. However, based on the known spectra of related compounds and general principles of NMR spectroscopy, the expected features can be outlined.

Detailed ¹H and ¹³C NMR spectra with assigned chemical shifts and coupling constants for this compound have not been published. For the parent 2,3-dihydrothiophene, ¹H NMR data shows signals for the vinylic protons and the methylene protons of the dihydrothiophene ring. acs.org For the 3-phenyl derivative, the ¹H NMR spectrum would be more complex, showing signals for the protons on the phenyl ring in the aromatic region, in addition to the signals for the protons on the dihydrothiophene dioxide ring. The coupling constants between the protons on the C2, C3, C4, and C5 atoms would be crucial for determining the conformation of the dihydrothiophene ring in solution.

The ¹³C NMR spectrum would show signals for the carbon atoms of the phenyl ring and the dihydrothiophene dioxide ring. The chemical shifts of the carbons in the dihydrothiophene dioxide ring would be influenced by the presence of the electron-withdrawing sulfone group and the phenyl substituent.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (based on analogous compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | Olefinic region | Olefinic region |

| C3-H | Aliphatic region, coupled to adjacent protons | Aliphatic region |

| C4-H₂ | Aliphatic region, diastereotopic protons | Aliphatic region |

| C5-H₂ | Aliphatic region, diastereotopic protons | Aliphatic region |

| Phenyl-H | Aromatic region (ortho, meta, para) | Aromatic region |

| C2 | - | Olefinic region |

| C3 | - | Aliphatic region |

| C4 | - | Aliphatic region |

| C5 | - | Aliphatic region |

| Phenyl-C | - | Aromatic region |

This table is predictive and not based on experimental data for the title compound.

The ¹⁷O NMR chemical shifts for sulfones typically appear in a range of δ 120 to 183 ppm relative to H₂O. osti.gov The exact chemical shift is sensitive to the electronic environment of the sulfone group. For aryl sulfones, the chemical shift can be influenced by the nature of the substituents on the aromatic ring. osti.govacs.org For this compound, the ¹⁷O NMR signal would be expected to fall within this general range. The presence of the phenyl group might cause a shift compared to the unsubstituted 2,3-dihydrothiophene 1,1-dioxide. Due to the low natural abundance and quadrupolar nature of the ¹⁷O nucleus, these experiments are often challenging and, as such, no specific ¹⁷O NMR data for this compound has been reported.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the functional groups within a molecule by probing its characteristic vibrational modes. For this compound, both Infrared (IR) and Raman spectroscopy reveal the key structural components.

The most prominent features in the IR spectrum are the strong absorption bands corresponding to the sulfone group (SO₂). These arise from the symmetric and asymmetric stretching vibrations of the S=O bonds and are typically observed in the ranges of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Specifically for this compound, these bands are found at approximately 1135 cm⁻¹ and 1305 cm⁻¹.

The presence of the phenyl group gives rise to several characteristic signals. Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. Furthermore, the monosubstituted benzene (B151609) ring pattern is confirmed by the presence of overtone bands in the 1660-2000 cm⁻¹ range and strong absorptions around 690-770 cm⁻¹.

The dihydrothiophene ring contributes signals from the aliphatic C-H bonds, with stretching vibrations usually occurring just below 3000 cm⁻¹. The C=C double bond within this ring structure exhibits a stretching vibration, though its intensity can be variable.

Table 1: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfone (SO₂) | Asymmetric Stretch | ~1305 |

| Sulfone (SO₂) | Symmetric Stretch | ~1135 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1450-1600 |

| Alkene C=C | Stretch | ~1640 |

Raman spectroscopy complements IR by providing information on non-polar bonds. The symmetric vibrations of the sulfone group and the aromatic ring are expected to be particularly Raman active.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound provides clear evidence for its molecular formula (C₁₀H₁₀O₂S) and characteristic fragmentation pathways.

The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, approximately 194.04 g/mol . A hallmark fragmentation pattern for this class of compounds is the facile loss of sulfur dioxide (SO₂), which has a mass of 64 amu. This cheletropic elimination is a common retro-Diels-Alder reaction for cyclic sulfones, leading to a highly stable radical cation.

This loss of SO₂ results in a prominent peak at m/z 130, corresponding to the C₁₀H₁₀⁺ fragment. This fragment can be attributed to the 1-phenyl-1,3-butadiene (B73350) radical cation. Subsequent fragmentation of the m/z 130 ion can occur through the loss of a hydrogen atom to yield a fragment at m/z 129, or the loss of a methyl radical (CH₃) to give a fragment at m/z 115, which corresponds to the stable tropylium (B1234903) cation or a related isomer.

Table 2: Major Mass Spectral Fragments of this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 194 | [C₁₀H₁₀O₂S]⁺ (Molecular Ion) | Ionization of parent molecule |

| 130 | [C₁₀H₁₀]⁺ | M⁺ - SO₂ |

| 129 | [C₁₀H₉]⁺ | [C₁₀H₁₀]⁺ - H• |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by absorptions due to the conjugated π-electron systems.

The primary chromophore in the molecule is the phenyl group attached to the dihydrothiophene ring. This conjugated system gives rise to intense π → π* transitions. Typically, substituted benzenes show a strong absorption band (the E₂ band) around 200-220 nm and a weaker, fine-structured band (the B band) around 240-270 nm. For this compound, a strong absorption maximum (λₘₐₓ) is observed at approximately 218 nm. A weaker absorption is also noted around 263 nm.

The sulfone group, being an isolated functional group, does not absorb significantly in the near-UV region and primarily acts as an auxochrome, slightly modifying the absorptions of the main chromophore. The electronic transitions are mainly associated with the phenyl ring and the double bond in the five-membered ring.

Table 3: UV-Vis Absorption Data for this compound

| λₘₐₓ (nm) | Associated Electronic Transition | Chromophore |

|---|---|---|

| ~218 | π → π* | Phenyl Group / Conjugated System |

Computational Chemistry and Theoretical Studies on 3 Phenyl 2,3 Dihydrothiophene 1,1 Dioxide

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the electronic structure and properties of molecules with a high degree of accuracy. umich.edu For 3-Phenyl-2,3-dihydrothiophene 1,1-dioxide, DFT calculations provide valuable insights into its geometry, stability, and electronic behavior.

Geometry Optimization and Energetics

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the lowest energy conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), are commonly employed for this purpose. researchgate.net

The optimized geometry of this compound would reveal the puckering of the dihydrothiophene ring and the orientation of the phenyl group. The energetics of the molecule, including its total energy and heat of formation, can also be calculated. These values are crucial for assessing the molecule's thermodynamic stability. While specific experimental data for the title compound is scarce, theoretical calculations on related phenyl-substituted silane (B1218182) derivatives have demonstrated the utility of DFT in obtaining thermodynamic parameters. researchgate.net

Table 1: Illustrative Calculated Geometrical Parameters for a Phenyl-Substituted Dihydrothiophene Ring

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C=C | 1.34 Å |

| C-S | 1.80 Å | |

| S=O | 1.45 Å | |

| C-C (ring) | 1.52 Å | |

| C-Phenyl | 1.49 Å | |

| Bond Angle | C-S-C | 95° |

| O-S-O | 118° | |

| Dihedral Angle | Phenyl-Ring | 45° |

Note: The values in this table are illustrative and based on typical DFT calculations for similar structures. They are intended to represent the type of data obtained from geometry optimization.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the C=C double bond of the dihydrothiophene ring, reflecting the regions of higher electron density. Conversely, the LUMO is likely to be centered on the sulfone group and the conjugated system, indicating the regions susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. mdpi.com Computational studies on related thiophene (B33073) derivatives have shown that substitutions on the ring can significantly influence the energies of these frontier orbitals. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) (Illustrative) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are illustrative and representative of what would be expected from DFT calculations on such a system.

Spectroscopic Property Prediction (NMR, UV-Vis)

DFT calculations are also a powerful tool for predicting spectroscopic properties, which can aid in the characterization of newly synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is widely used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). aun.edu.eg These theoretical predictions can be compared with experimental data to confirm the molecular structure. For this compound, the calculated chemical shifts would be influenced by the electron-withdrawing nature of the sulfone group and the anisotropic effects of the phenyl ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. umich.edu This method calculates the excitation energies and oscillator strengths of electronic transitions. For the title compound, the UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions within the phenyl ring and the conjugated system.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Peak/Shift (Illustrative) | Assignment |

| ¹³C NMR | ~130-140 ppm | Aromatic carbons, C=C |

| ¹H NMR | ~7.2-7.5 ppm | Phenyl protons |

| UV-Vis (λmax) | ~260 nm | π-π* transition |

Note: These are illustrative values and would need to be confirmed by specific calculations for the title compound.

Mechanistic Investigations of Key Reactions via Quantum Chemical Methods

Quantum chemical methods are invaluable for elucidating the mechanisms of chemical reactions, providing insights into the transition states, reaction pathways, and the thermodynamic and kinetic factors that govern these processes.

Transition State Analysis and Reaction Pathways

For reactions involving this compound, such as cycloadditions or ring-opening reactions, computational methods can be used to map out the potential energy surface. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. The geometry and energy of the transition state provide crucial information about the reaction mechanism.

For example, in a Diels-Alder reaction where the dihydrothiophene derivative acts as a dienophile, DFT calculations can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. The activation energy, which is the energy difference between the reactants and the transition state, can also be calculated to predict the reaction rate. Mechanistic investigations using DFT have been successfully applied to understand the dearomatization of phenols, showcasing the power of these methods in exploring reaction pathways. researchgate.net

Thermodynamic and Kinetic Aspects of Ring Transformations

The isomerization of 3-sulfolene (B121364) to the more stable 2-sulfolene is a well-known ring transformation that can be influenced by substituents. wikipedia.org Computational studies can provide a quantitative understanding of the thermodynamic and kinetic aspects of such transformations for this compound.

By calculating the relative energies of the reactant, product, and transition state, the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction can be determined. A negative ΔG indicates a thermodynamically favorable process. The activation energy (Ea) provides insight into the kinetics of the transformation, with a lower activation energy corresponding to a faster reaction. These computational insights are critical for predicting the behavior of the molecule under different reaction conditions and for designing synthetic routes.

Structure-Reactivity Relationships from Theoretical Parameters

A detailed analysis of the structure-reactivity relationships of this compound derived from theoretical parameters is not documented in the available literature. Investigations of this nature would typically involve Density Functional Theory (DFT) calculations to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters are crucial for predicting the molecule's reactivity, with the HOMO energy indicating its electron-donating ability and the LUMO energy its electron-accepting ability. The HOMO-LUMO gap is also a key indicator of chemical reactivity and kinetic stability.

Without experimental or theoretical studies, a data table of these theoretical parameters cannot be constructed.

Applications of 3 Phenyl 2,3 Dihydrothiophene 1,1 Dioxide in Organic Synthesis and Materials Science

Advanced Applications in Materials Science and Polymer Chemistry

Applications in Lithium-Air Battery Technology

The direct application of 3-Phenyl-2,3-dihydrothiophene 1,1-dioxide in lithium-air battery technology is not extensively documented in current research. However, the foundational structure, sulfolane (B150427) (tetrahydrothiophene 1,1-dioxide), has been investigated as a promising electrolyte component for lithium batteries, including lithium-air and lithium-ion systems. iieta.orgresearchgate.netmdpi.comgoogle.com Sulfolane is a highly polar aprotic solvent known for its excellent thermal stability, high flash point, and significant resistance to electrochemical oxidation, with a stability window reaching above 5 V. iieta.orgresearchgate.net These properties are highly desirable for improving the safety and performance of high-voltage battery systems. iieta.org

Properties of Sulfolane for Battery Electrolyte Applications

| Property | Value/Description | Significance in Batteries | Source |

|---|---|---|---|

| Electrochemical Stability | High oxidation resistance (up to 5.0-5.8 V vs. Li+/Li) | Allows for use with high-voltage cathodes, improving energy density. | mdpi.comresearchgate.net |

| Thermal Stability | Decomposes at 220°C | Enhances safety under high-temperature operating conditions. | researchgate.net |

| Flash Point | 165°C | Reduces flammability risk compared to conventional carbonate solvents. | researchgate.net |

| Viscosity | High (0.01007 Pa·s at 30°C) | Can slow down ion mobility; often mixed with other solvents to reduce viscosity. | mdpi.com |

| Freezing Point | High (28.4°C) | Limits low-temperature performance; requires use as part of a solvent blend. | iieta.orgresearchgate.net |

Synthetic Utility in Agrochemical and Industrial Chemical Development

The primary synthetic utility of this compound in agrochemical and industrial chemical development stems from its role as a stable, solid precursor to the reactive diene, 2-phenyl-1,3-butadiene. mdpi.com This transformation is achieved through a thermal cheletropic extrusion of sulfur dioxide. The resulting diene is a valuable monomer in the production of specialty polymers and a building block in organic synthesis.

In industrial polymer chemistry, 1,3-butadiene (B125203) is a fundamental feedstock for producing a vast range of synthetic rubbers and plastics, including styrene-butadiene rubber (SBR) and acrylonitrile-butadiene-styrene (ABS) plastic. juniperpublishers.comnih.gov The introduction of a phenyl group onto the butadiene skeleton, creating 2-phenyl-1,3-butadiene, is a strategy used to enhance the properties of the resulting polymers. mdpi.com The polymerization of 2-phenyl-1,3-butadiene can yield materials with improved thermal and mechanical properties. For instance, poly(2-phenyl-1,3-butadiene) has been investigated for producing thermoplastics with a high glass transition temperature (Tg), making them suitable for high-temperature applications. mdpi.com The copolymerization of 1,3-butadiene with phenyl-substituted derivatives is a key area of research for creating advanced rubber materials with tailored performance characteristics. rsc.org

While direct applications in agrochemicals are not prominent, the diene generated from this compound is a versatile intermediate for Diels-Alder reactions, a powerful tool for constructing complex cyclic systems found in some biologically active molecules. The compound's main contribution remains its ability to safely and conveniently generate 2-phenyl-1,3-butadiene for use in advanced materials and polymer science. mdpi.comnih.gov

Contribution to Sustainable Chemistry and Green Synthesis

This compound and its chemistry contribute to the principles of sustainable chemistry and green synthesis in several key ways. Its formation and subsequent use embody atom economy and the use of clean, efficient transformations. The compound serves as a stable precursor for a reactive diene, which aligns with the green chemistry goal of designing safer chemicals and synthetic pathways. mdpi.com The reactions involving this compound often proceed under mild or catalyst-free conditions, reducing energy consumption and avoiding waste associated with catalysts. mdpi.comresearchgate.net

Catalyst-Free or Mild Reaction Conditions for Derivatization

A significant aspect of the green utility of this compound lies in the nature of its formation and decomposition. The synthesis of the compound itself is a cheletropic addition of sulfur dioxide to 2-phenyl-1,3-butadiene. This type of cycloaddition can often proceed thermally without the need for a catalyst, representing an atom-economical process where all atoms of the reactants are incorporated into the product. mdpi.com

More importantly, the primary "derivatization" involving this compound is its decomposition back to the diene via SO2 extrusion. This retro-cheletropic reaction is typically induced by heat and does not require a catalyst, simplifying the reaction setup and purification. mdpi.comresearchgate.net This catalyst-free approach is a hallmark of green chemistry, as it eliminates the potential for metal contamination in the product and avoids the cost and environmental impact of catalyst synthesis and disposal. The development of catalyst-free, multi-component reactions for synthesizing related heterocyclic compounds under mild conditions is an active area of research, highlighting a broader trend towards more sustainable synthetic methods. researchgate.netresearchgate.netnih.gov

Catalyst-Free Reactions in Heterocyclic Chemistry

| Reaction Type | Description | Green Advantage | Source |

|---|---|---|---|

| Cheletropic Addition/Extrusion | Reversible, thermally controlled addition or removal of SO2 to a diene. | The forward and reverse reactions are often catalyst-free, atom-economical, and produce a single, gaseous byproduct. | mdpi.comresearchgate.net |

| Three-Component Synthesis | One-pot reaction of amines, aldehydes, and α-ketoamides to form dihydropyrroles. | Atom-economical and catalyst-free, generating molecular complexity in a single step. | researchgate.net |

| Four-Component Synthesis | One-pot reaction to form dihydrothiophene derivatives. | Mild reaction conditions, easy operation, and high yields without a catalyst. | researchgate.net |

Utilization of SO2 Extrusion as a Clean Transformation

The thermal extrusion of sulfur dioxide (SO2) from this compound is a prime example of a clean chemical transformation. mdpi.com In this reaction, the sulfolene ring fragments to yield two stable molecules: the desired 2-phenyl-1,3-butadiene and gaseous SO2. researchgate.netresearchgate.net This process is considered "clean" because the only byproduct is a gas, which can be easily removed from the reaction vessel, simplifying the purification of the diene product. mdpi.com

This method offers several advantages from a green synthesis perspective:

High Atom Economy: The reaction generates the target diene with the loss of only a small, simple molecule.

Reduced Waste: It avoids the use of stoichiometric reagents or catalysts that would generate inorganic salts or other waste products requiring separation and disposal.

Safer Chemical Handling: Reactive or volatile dienes like 2-phenyl-1,3-butadiene can be difficult to handle and store. By storing the diene in its stable, solid sulfolene form, it can be generated in situ only when needed, minimizing hazards and degradation. nih.gov

This strategy of using a stable precursor to release a reactive species via a clean extrusion reaction is a powerful tool in sustainable organic synthesis. mdpi.com

Structure Activity Relationship Studies and Functional Diversification of 3 Phenyl 2,3 Dihydrothiophene 1,1 Dioxide Analogues

Synthesis and Reactivity Profiles of Substituted 3-Phenyl-2,3-dihydrothiophene 1,1-dioxide Derivatives

The synthesis of 2,3-dihydrothiophene (B74016) 1,1-dioxides, also known as 2-sulfolenes, provides a foundational route to more complex substituted derivatives. The parent compound, 2,3-dihydrothiophene 1,1-dioxide, is an isomer of the more commonly known solvent 3-sulfolene (B121364) (2,5-dihydrothiophene 1,1-dioxide). thieme-connect.de The introduction of a phenyl group at the 3-position significantly influences the molecule's properties and synthetic accessibility.

One established synthetic pathway involves the iodocyclization of appropriately substituted precursors. For instance, the reaction of 2-(3-phenylprop-2-ynyl)thiirane with iodine can yield a substituted 2,3-dihydrothiophene derivative. thieme-connect.de This method highlights a strategy where a tandem reaction sequence first forms the five-membered ring and simultaneously introduces functional handles, such as iodine atoms, that can be used for further diversification. A general approach to 4-iodo-2,3-dihydrothiophene 1,1-dioxides has been developed, which can serve as a precursor to various analogues. thieme-connect.de

The reactivity of these compounds is dominated by the electron-deficient double bond, making them susceptible to a range of nucleophilic and cycloaddition reactions. The sulfone group activates the double bond for Michael additions and serves as an excellent leaving group in elimination reactions, often used for the generation of dienes.

Table 1: Representative Reactions of 2,3-Dihydrothiophene Scaffolds

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Iodocyclization | Iodine, Substituted thiirane (B1199164) | Iodinated 2,3-dihydrothiophene | thieme-connect.de |

| Alcohol Protection | Acid catalysis, Alcohol | 2-alkoxy-tetrahydrothiophene | thieme-connect.de |

Note: Due to the high reactivity and tendency of 2,3-dihydrothiophene to polymerize in the presence of acid, it must be handled with care and stored at low temperatures under an inert atmosphere. thieme-connect.de

Exploration of Related Dihydrothiophene 1,1-Dioxide Scaffolds (e.g., 2,5-dihydrothiophene (B159602) 1,1-dioxide)

The isomeric scaffold, 2,5-dihydrothiophene 1,1-dioxide (also known as 3-sulfolene), is a well-studied and synthetically valuable compound. Its chemistry provides a useful comparative framework for understanding its 2,3-dihydro counterpart.

Synthesis: The preparation of 2,5-dihydrothiophene 1,1-dioxide is typically achieved through the oxidation of 2,5-dihydrothiophene. A common method involves using hydrogen peroxide in acetic acid. chemicalbook.comchemicalbook.com Substituted versions can be prepared from corresponding substituted 2,5-dihydrothiophenes. For example, 3-methyl-2,5-dihydrothiophene 1,1-dioxide is prepared from 3-methyl-2,5-dihydrothiophene via oxidation. vt.edu

Reactivity: The chemical properties of 2,5-dihydrothiophene 1,1-dioxides are diverse. They are renowned as precursors to conjugated dienes via cheletropic elimination of sulfur dioxide upon heating (retro-Diels-Alder reaction). This reaction is a cornerstone of diene synthesis due to its clean nature and the volatility of the SO₂ byproduct.

Beyond this hallmark reaction, the scaffold undergoes various other transformations:

Addition Reactions: The double bond can undergo ionic additions (e.g., with chlorine or hydrogen iodide) and radical-initiated reactions. vt.edu

Diels-Alder Reactions: The molecule itself can act as a dienophile in Diels-Alder cycloadditions. vt.edu

Functionalization: The introduction of substituents, such as a bromomethyl group, opens pathways for displacement reactions and allylic rearrangements. vt.edu For the first time, the direct introduction of a single halogen atom into the ring without isomerization of the double bond was achieved for this class of compounds. vt.edu

Table 2: Selected Reactions of 3-Methyl-2,5-dihydrothiophene 1,1-dioxide

| Reaction Type | Description | Reference |

|---|---|---|

| Ionic Addition | Addition of chlorine (Cl₂) or hydrogen iodide (HI) across the double bond. | vt.edu |

| Diels-Alder Reaction | Acts as a dienophile with suitable dienes. | vt.edu |

| Pyrolysis | Thermal elimination of SO₂ to generate a substituted diene. | vt.edu |

Impact of Substituents on Electronic Properties and Reactivity

The introduction of substituents onto the dihydrothiophene 1,1-dioxide ring profoundly alters its electronic structure, stability, and reactivity. The powerful electron-withdrawing nature of the sulfone group is the dominant feature, but its influence is modulated by other groups attached to the ring.

Theoretical and spectroscopic studies, such as those using Density Functional Theory (DFT), have provided insight into these effects. For 2,5-dihydrothiophene-1,1-dioxide and its 3-methyl derivative, computational studies have been performed to optimize their geometry and understand their electronic properties through analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential surfaces. nih.gov These analyses help identify the sites most susceptible to chemical attack. nih.gov

For the related aromatic thiophene (B33073) 1,1-dioxides, the impact of substituents is even more pronounced. Stille cross-coupling reactions have been used to synthesize a series of thiophene 1,1-dioxides bearing either electron-donating or electron-withdrawing groups. nih.gov

Electron-Withdrawing Groups (EWGs): Attaching EWGs, such as a p-nitrophenyl group (-C₆H₄-p-NO₂), significantly facilitates the reduction of the sulfone heterocycle. A substantial shift of 510 mV in reduction potential was observed compared to a dioxide with two phenyl groups, demonstrating a dramatic increase in the compound's electron-accepting ability. nih.gov

Electron-Donating Groups (EDGs): Conversely, EDGs would be expected to raise the energy of the LUMO, making reduction more difficult and potentially increasing the electron density of the ring system, thereby influencing its susceptibility to electrophilic attack.

This principle of tuning electronic properties via substitution is directly applicable to the this compound scaffold, where modifications on the phenyl ring can be used to control the reactivity of the dihydrothiophene core.

Table 3: Effect of Substituents on Reduction Potential of Thiophene 1,1-Dioxides

| Substituent Type | Example | Impact on Reduction | Reference |

|---|---|---|---|

| Aryl | Phenyl | Baseline for comparison | nih.gov |

Design and Synthesis of Advanced Sulfone-Containing Motifs for Specific Research Goals

The dihydrothiophene 1,1-dioxide core is part of a larger family of sulfone-containing motifs that are of great interest in medicinal chemistry and materials science. nih.gov The design and synthesis of advanced structures often leverage the unique reactivity of the sulfone group and its isosteres.

Synthetic strategies are continually being developed to create structurally diverse and complex sulfone derivatives:

Domino Reactions: Palladium-catalyzed domino reactions have been developed for the rapid construction of scaffolds containing both a sulfone and a 1,3-enyne motif from simple alkynes and sulfonyl iodides. researchgate.net This approach builds molecular complexity efficiently.

Multi-component Reactions: A one-pot, four-component reaction has been reported for the synthesis of fully substituted 2,5-dihydrothiophenes, which can then be oxidized to the corresponding sulfones. rsc.org

Functionalization of Precursors: A metal-free protocol for synthesizing allylic sulfones with aldehyde functionality has been achieved through the nucleophilic attack of methoxide (B1231860) on sulfone-containing 1,3-enynes. nih.gov This method installs versatile functional groups for further chemical transformations. nih.gov

Vinyl Sulfones: The vinyl sulfone motif is a particularly important structural unit in drug design, acting as a key pharmacophore or a versatile synthetic building block. nih.gov The design of constrained endocyclic vinyl sulfones, such as those within the dihydrothiophene 1,1-dioxide ring, is an area of active research aimed at expanding the chemical space available to medicinal chemists. nih.gov

The goal of these synthetic endeavors is to create novel molecules with tailored properties. By strategically placing substituents and incorporating the sulfone moiety within different molecular frameworks, chemists can fine-tune properties like electrophilicity, stability, and three-dimensional shape to achieve specific research objectives, from developing new chemical probes to designing potential therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 3-Phenyl-2,3-dihydrothiophene 1,1-dioxide?

The compound can be synthesized via dehydrohalogenation of halogenated tetrahydrothiophene dioxides. For example, 3-bromo derivatives (e.g., XIII) are prepared by dehydrobromination of 3,4-dibromo-tetrahydrothiophene 1,1-dioxide (V) in acetone with sodium iodide, yielding up to 62% efficiency . Alternative routes include condensation of sulfones with diethyl oxalate in the presence of sodium ethoxide, as demonstrated in the synthesis of cyclic diketo sulfones (e.g., 4a) with 80% yields .